molecular formula C8H8O2S B8506690 3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one

3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one

Cat. No.: B8506690
M. Wt: 168.21 g/mol
InChI Key: JDIDRYPFTQYNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-4,5-dihydro-thieno[2,3-c]pyran-7-one is a useful research compound. Its molecular formula is C8H8O2S and its molecular weight is 168.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8O2S

Molecular Weight

168.21 g/mol

IUPAC Name

3-methyl-4,5-dihydrothieno[2,3-c]pyran-7-one

InChI

InChI=1S/C8H8O2S/c1-5-4-11-7-6(5)2-3-10-8(7)9/h4H,2-3H2,1H3

InChI Key

JDIDRYPFTQYNGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1CCOC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Mix 3-iodo-4,5-dihydro-thieno[2,3-c]pyran-7-one (1.0, 3.57 mmol) and methyl boronic acid (428 mg, 7.14 mmol) in 7:3:1 dimethoxyethane:water:EtOH (10 mL) and add 2.0 M Na2CO3 (3.5 mL). Bubble dry argon gas through the reaction mixture for 10-15 min to remove oxygen. Add Pd(PPh3)4 (210 mg, 0.18 mmol) and heat using microwave irradiation to 130° C. for 45 min. Pour into 1 N NaOH (50 mL) and wash with hexanes (50 mL). Acidify the aqueous layer with 5N HCl until pH=1 and extract with EtOAc (3×50 mL). Wash the combined organic extracts with brine (50 mL). Concentrate, then add toluene (35 mL) to the crude intermediate. Add p-toluenesulfonic acid monohydrate (339 mg, 1.8 mmol) and heat to 80° C. overnight. Cool to RT, pour into aqueous NaHCO3 (100 mL) and extract with EtOAc (3×100 mL). Wash the combined extracts with brine (100 mL). Dry the organic portion, filter and concentrate. Purify using silica gel chromatography (0-50% EtOAc/hexanes) to provide 133 mg (22%) of the desired product. ES/MS m/z 169.3 [M+H]+.
Quantity
3.57 mmol
Type
reactant
Reaction Step One
Quantity
428 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
339 mg
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
210 mg
Type
catalyst
Reaction Step Five
Quantity
3.5 mL
Type
reactant
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
22%

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